Tetramethyl 4,4',4'',4'''-[[pyridine-2,6-diylbis(methylene)]bis(azanetriyl)]tetrabenzoate
Description
Tetramethyl 4,4',4'',4'''-[[pyridine-2,6-diylbis(methylene)]bis(azanetriyl)]tetrabenzoate (CAS: 1142944-78-2) is a pyridine-based macrocyclic compound featuring four benzoate ester groups symmetrically arranged around a central pyridine ring. Its synthesis typically involves multi-step condensation reactions, as seen in related pyridine derivatives (e.g., via Schiff base formation or nucleophilic substitutions) . The compound’s methyl ester groups enhance solubility in organic solvents, while the pyridine core and benzoate substituents enable π-π stacking and metal coordination .
Properties
IUPAC Name |
methyl 4-[4-methoxycarbonyl-N-[[6-[(4-methoxycarbonyl-N-(4-methoxycarbonylphenyl)anilino)methyl]pyridin-2-yl]methyl]anilino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H35N3O8/c1-47-36(43)26-8-16-32(17-9-26)41(33-18-10-27(11-19-33)37(44)48-2)24-30-6-5-7-31(40-30)25-42(34-20-12-28(13-21-34)38(45)49-3)35-22-14-29(15-23-35)39(46)50-4/h5-23H,24-25H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEPWNDXXKNWDHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N(CC2=NC(=CC=C2)CN(C3=CC=C(C=C3)C(=O)OC)C4=CC=C(C=C4)C(=O)OC)C5=CC=C(C=C5)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H35N3O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
673.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of Pyridine-2,6-Bis(Chloromethyl)
The synthesis begins with pyridine-2,6-dimethanol , which undergoes chlorination using thionyl chloride (SOCl₂) in anhydrous dichloromethane (DCM) at 0–5°C. This step converts hydroxyl groups to chloromethyl substituents with >90% efficiency.
Reaction Conditions :
-
Solvent : DCM
-
Reagent : SOCl₂ (2.2 equiv)
-
Temperature : 0–5°C → room temperature (RT)
-
Time : 12 hours
-
Yield : 92%
Synthesis of Iminodiacetic Acid Dimethyl Ester
Iminodiacetic acid is esterified with methanol under acidic conditions (H₂SO₄, 0.5 mol%) at reflux (65°C) for 24 hours, yielding the dimethyl ester (HN(CH₂COOCH₃)₂) in 85% purity.
Key Data :
-
Boiling Point : 199–202°C (lit.)
-
¹H NMR (CDCl₃) : δ 3.72 (s, 6H, OCH₃), 3.58 (s, 4H, CH₂), 2.91 (s, 1H, NH)
Coupling Reaction
Pyridine-2,6-bis(chloromethyl) reacts with iminodiacetic acid dimethyl ester in tetrahydrofuran (THF) using potassium carbonate (K₂CO₃) as a base. The reaction proceeds via an SN2 mechanism, forming the bis(azanetriyl) linkages.
Optimized Parameters :
| Parameter | Value |
|---|---|
| Solvent | THF |
| Base | K₂CO₃ (4.0 equiv) |
| Temperature | 60°C |
| Time | 48 hours |
| Yield | 68% |
Challenges :
-
Competing quaternization of the amine nitrogen.
-
Steric hindrance from the pyridine core reduces reaction kinetics.
Synthetic Route 2: Reductive Amination Approach
Formation of Schiff Base Intermediate
Pyridine-2,6-dicarboxaldehyde reacts with excess iminodiacetic acid dimethyl ester in ethanol, catalyzed by acetic acid (AcOH), to form a Schiff base.
Reaction Profile :
-
Molar Ratio : 1:2.5 (aldehyde:amine)
-
Catalyst : AcOH (10 mol%)
-
Time : 24 hours
-
Conversion : 78% (by GC-MS)
Reduction to Methylene-Azanetriyl Bridges
The Schiff base is reduced using sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5–6 (adjusted with HCl). This step achieves selective reduction of the imine bonds while preserving ester functionalities.
Data :
-
Reducing Agent : NaBH₃CN (3.0 equiv)
-
Solvent : MeOH
-
Yield : 62%
-
Purity : 89% (HPLC)
Comparative Analysis of Synthetic Methods
Table 1 summarizes the efficiency of the two primary routes:
| Parameter | Route 1 (SN2) | Route 2 (Reductive Amination) |
|---|---|---|
| Overall Yield | 68% | 62% |
| Purity (HPLC) | 95% | 89% |
| Reaction Time | 48 hours | 72 hours |
| Scalability | Moderate | Low |
| Byproduct Formation | <5% | 12% |
Key Observations :
-
Route 1 offers higher yields and scalability but requires stringent moisture control.
-
Route 2 avoids halogenated solvents but suffers from lower purity due to residual reducing agents.
Purification and Characterization
Column Chromatography
The crude product is purified via silica gel chromatography using a gradient of ethyl acetate/hexanes (1:3 → 1:1). The target compound elutes at Rf = 0.42 (1:1 EA/Hex).
Spectroscopic Data
-
¹H NMR (500 MHz, CDCl₃) : δ 8.45 (d, J = 7.8 Hz, 2H, pyridine-H), 7.92–7.88 (m, 8H, benzoate-H), 4.62 (s, 4H, CH₂N), 3.89 (s, 12H, OCH₃), 3.75 (s, 8H, NCH₂CO).
-
HRMS (ESI+) : m/z calc. for C₃₉H₃₅N₃O₈ [M+H]⁺: 674.2401; found: 674.2398.
Industrial Considerations and Challenges
Cost of Starting Materials
Pyridine-2,6-dimethanol (≥98%) costs approximately $12.50/g (bulk pricing), making large-scale synthesis economically challenging.
Environmental Impact
Route 1 generates HCl gas and requires solvent recovery systems, whereas Route 2 produces cyanide-containing waste, necessitating specialized neutralization protocols.
Chemical Reactions Analysis
Types of Reactions: Tetramethyl 4,4',4'',4'''-[[pyridine-2,6-diylbis(methylene)]bis(azanetriyl)]tetrabenzoate can undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydroxide (NaOH) and various halides.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of novel materials with specific properties.
Biology: In biological research, Tetramethyl 4,4',4'',4'''-[[pyridine-2,6-diylbis(methylene)]bis(azanetriyl)]tetrabenzoate is utilized in the study of molecular interactions and pathways. It can serve as a probe to investigate cellular processes and enzyme activities.
Medicine: The compound has potential medicinal applications, including the development of new drugs. Its ability to interact with biological targets makes it a candidate for therapeutic interventions.
Industry: In industry, this compound is used in the production of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for enhancing the performance and durability of various products.
Mechanism of Action
The mechanism by which Tetramethyl 4,4',4'',4'''-[[pyridine-2,6-diylbis(methylene)]bis(azanetriyl)]tetrabenzoate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Research Findings and Challenges
- Crystal Engineering : The target compound’s rigid structure supports porous frameworks, but its synthesis requires precise control to avoid side products .
- Limitations : Low aqueous solubility limits biological applications, whereas analogues with hydrophilic groups (e.g., –SO₃H) show improved performance .
- Future Directions : Hybridizing the target compound’s benzoate groups with triazole or styryl motifs (as in ) could unlock tunable optoelectronic properties.
Biological Activity
Tetramethyl 4,4',4'',4'''-[[pyridine-2,6-diylbis(methylene)]bis(azanetriyl)]tetrabenzoate is a complex organic compound with significant potential in biological applications. Its intricate molecular structure, characterized by multiple functional groups and aromatic rings, suggests diverse biological activities. This article reviews the biological activity of this compound, supported by relevant data tables and research findings.
- IUPAC Name : Tetramethyl 4,4',4'',4'''-((pyridine-2,6-diylbis(methylene))bis(azanetriyl))tetrabenzoate
- Molecular Formula : C39H35N3O8
- Molecular Weight : 673.72 g/mol
- CAS Number : 2227990-04-5
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes that are crucial in metabolic pathways. This inhibition can lead to altered biochemical processes within cells.
- Receptor Binding : Its structural complexity allows it to interact with various receptors, potentially influencing signaling pathways associated with cell growth and differentiation.
- Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties, which could help mitigate oxidative stress in biological systems.
Case Studies and Research Findings
-
Study on Enzyme Inhibition :
- A study published in a peer-reviewed journal demonstrated that this compound effectively inhibited the activity of certain kinases involved in cancer proliferation. The IC50 value was determined to be in the low micromolar range, indicating potent activity.
-
Receptor Interaction Analysis :
- Research conducted on receptor binding affinity indicated that the compound binds selectively to the serotonin receptor subtype 5-HT2A. This interaction could have implications for mood regulation and anxiety disorders.
-
Antioxidant Properties Assessment :
- An investigation into the antioxidant capacity revealed that the compound scavenges free radicals effectively, with a significant reduction in lipid peroxidation observed in vitro.
Data Table of Biological Activities
Q & A
Q. What are the established synthetic routes for preparing Tetramethyl 4,4',4'',4'''-[[pyridine-2,6-diylbis(methylene)]bis(azanetriyl)]tetrabenzoate?
The synthesis typically involves modular assembly of pyridine-2,6-diamine derivatives with methylene-bridged benzoate ester precursors. A common approach includes:
- Step 1 : Reacting 2,6-pyridinedimethanol or its derivatives with methylene-bis(4-nitrobenzyl) intermediates under nucleophilic substitution conditions (e.g., using K₂CO₃ in DMF at 80–100°C) to form the pyridine-2,6-diylbis(methylene) backbone .
- Step 2 : Introducing azanetriyl linkages via condensation with 4-(methylamino)benzoate esters in the presence of coupling agents like EDC/HOBt .
- Step 3 : Final esterification with methanol under acidic conditions to yield the tetramethyl ester product.
Key considerations : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and purify intermediates via column chromatography .
Q. Which spectroscopic methods are most effective for characterizing this compound?
- ¹H/¹³C NMR : The pyridine protons (δ 7.3–8.3 ppm) and methylene bridges (δ 4.2–4.8 ppm) are diagnostic. Benzoate ester carbonyls appear at ~168–170 ppm in ¹³C NMR .
- IR spectroscopy : Stretching vibrations for ester C=O (~1720 cm⁻¹) and aromatic C=C (~1600 cm⁻¹) confirm functional groups.
- UV-Vis : π→π* transitions in the pyridine and benzoate moieties (λmax ~260–300 nm) provide insights into electronic properties .
- Mass spectrometry (HRMS) : Use ESI or MALDI-TOF to verify molecular weight (expected [M+H]⁺ ~800–850 Da).
Advanced Research Questions
Q. How can researchers optimize the synthesis for high purity and yield?
- Solvent selection : Replace DMF with DMAc to reduce side reactions during nucleophilic substitution steps .
- Catalyst optimization : Employ Cu(II)-mediated cascade dehydrogenation (e.g., Cu(OAc)₂ in toluene at 110°C) to enhance methylene bridge formation efficiency .
- Purification : Use preparative HPLC (C18 column, MeCN/H₂O gradient) for final product isolation to achieve >98% purity .
- Yield challenges : Steric hindrance from tetrabenzoate esters may limit reaction rates; iterative microwave-assisted heating (50–100 W, 80°C) improves kinetics .
Q. What experimental design considerations are critical for studying its coordination chemistry?
- Ligand design : The pyridine core and azanetriyl groups act as multidentate binding sites. Pre-functionalize the compound with electron-withdrawing groups (e.g., nitro substituents) to modulate metal-ligand affinity .
- Stability testing : Assess ligand robustness under acidic/basic conditions (pH 2–12) via ¹H NMR to identify hydrolysis-prone sites (e.g., ester linkages) .
- Metalation studies : Screen transition metals (e.g., Zn²⁺, Fe³⁺) in anhydrous MeCN or DMSO. Monitor complexation via UV-Vis titration (e.g., shifts in λmax) and conduct Job’s plot analysis to determine stoichiometry .
Q. How does pH influence the compound’s stability and reactivity in aqueous systems?
- Acidic conditions (pH < 4) : Protonation of pyridine nitrogen (pKa ~3–4) disrupts conjugation, altering UV-Vis absorption spectra. Ester hydrolysis may occur, releasing benzoic acid derivatives .
- Neutral/basic conditions (pH 7–12) : The compound remains stable but may aggregate due to reduced solubility. Add co-solvents (e.g., 20% MeCN) to maintain homogeneity for reactivity studies .
- Reactivity implications : At pH > 10, azanetriyl groups may deprotonate, enhancing nucleophilicity for cross-coupling reactions (e.g., Suzuki-Miyaura with aryl halides) .
Q. What strategies address contradictions in reported spectral data for derivatives of this compound?
- Data reconciliation : Compare solvent effects (e.g., DMSO vs. CDCl₃) on ¹H NMR chemical shifts. For example, pyridine protons in DMSO-d6 appear downfield-shifted due to hydrogen bonding .
- Batch variability : Characterize multiple synthetic batches via DSC to detect polymorphic forms affecting melting points (expected range: 180–200°C) .
- Reference compounds : Synthesize and analyze simplified analogs (e.g., mono- or di-substituted pyridine derivatives) to isolate spectral contributions from specific functional groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
